REACTION_CXSMILES
|
C(O)C[CH2:3][CH2:4][OH:5].C(C(CO)(CO)CC)O.C(C(CO)(C)C(O)=O)O.CC1(C)CC(C[N:34]=[C:35]=[O:36])(C)CC(N=C=O)C1>CC(C)=O>[N-:34]=[C:35]=[O:36].[NH2:34][C:35]([O:5][CH2:4][CH3:3])=[O:36]
|
Name
|
246.7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(C(=O)O)(C)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by introducing nitrogen gas so as
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C[CH2:3][CH2:4][OH:5].C(C(CO)(CO)CC)O.C(C(CO)(C)C(O)=O)O.CC1(C)CC(C[N:34]=[C:35]=[O:36])(C)CC(N=C=O)C1>CC(C)=O>[N-:34]=[C:35]=[O:36].[NH2:34][C:35]([O:5][CH2:4][CH3:3])=[O:36]
|
Name
|
246.7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(C(=O)O)(C)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by introducing nitrogen gas so as
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
[N-]=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |